2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride 2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219956-87-2
VCID: VC2686131
InChI: InChI=1S/C21H35NO.ClH/c1-20(2,3)16-10-11-19(18(15-16)21(4,5)6)23-14-12-17-9-7-8-13-22-17;/h10-11,15,17,22H,7-9,12-14H2,1-6H3;1H
SMILES: CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)C(C)(C)C.Cl
Molecular Formula: C21H36ClNO
Molecular Weight: 354 g/mol

2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride

CAS No.: 1219956-87-2

Cat. No.: VC2686131

Molecular Formula: C21H36ClNO

Molecular Weight: 354 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride - 1219956-87-2

Specification

CAS No. 1219956-87-2
Molecular Formula C21H36ClNO
Molecular Weight 354 g/mol
IUPAC Name 2-[2-(2,4-ditert-butylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C21H35NO.ClH/c1-20(2,3)16-10-11-19(18(15-16)21(4,5)6)23-14-12-17-9-7-8-13-22-17;/h10-11,15,17,22H,7-9,12-14H2,1-6H3;1H
Standard InChI Key BZKOZYYKRSKSSA-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)C(C)(C)C.Cl
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)C(C)(C)C.Cl

Introduction

Chemical Identity and Structural Properties

2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride is a well-defined chemical entity with established identification parameters that facilitate its recognition and characterization in research settings.

Basic Identification

The compound 2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride is unambiguously identified through several standard chemical identifiers, essential for regulatory compliance and research documentation:

ParameterValue
CAS Registry Number1219956-87-2
IUPAC Name2-[2-(2,4-ditert-butylphenoxy)ethyl]piperidine;hydrochloride
Molecular FormulaC₂₁H₃₆ClNO
Molecular Weight354 g/mol
Exact Mass353.24900

The compound is registered with CAS number 1219956-87-2, which serves as its unique identifier in chemical databases and literature .

Structural Classification

This compound belongs to the piperidine class of heterocyclic amines, featuring a six-membered ring with five carbon atoms and one nitrogen atom. The structural arrangement is characterized by:

  • A piperidine ring as the core structure

  • A phenoxy group with two tert-butyl substituents at positions 2 and 4

  • An ethyl linker connecting the piperidine and phenoxy moieties

  • Hydrochloride salt formation at the piperidine nitrogen

The presence of the bulky tert-butyl groups on the phenoxy ring likely influences the compound's physical properties and potential biological interactions.

Structural Representation

The compound can be represented through various chemical notation systems that encode its structural arrangement:

Notation TypeRepresentation
Standard InChIInChI=1S/C21H35NO.ClH/c1-20(2,3)16-10-11-19(18(15-16)21(4,5)6)23-14-12-17-9-7-8-13-22-17;/h10-11,15,17,22H,7-9,12-14H2,1-6H3;1H
Standard InChIKeyBZKOZYYKRSKSSA-UHFFFAOYSA-N
SMILESCC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)C(C)(C)C.Cl
Canonical SMILESCC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)C(C)(C)C.Cl

These representations provide unambiguous definitions of the compound's structure and facilitate computational analysis and database searches.

Physical and Chemical Properties

The physical and chemical properties of 2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride determine its behavior in various environments and its suitability for different applications.

Physicochemical Parameters

The compound exhibits the following physicochemical characteristics:

PropertyValueSignificance
Molecular Weight354 g/molModerate molecular weight suitable for many pharmaceutical applications
Polar Surface Area (PSA)21.26000Relatively low value suggesting potential for membrane permeability
LogP6.32340High value indicating significant lipophilicity
Physical StateSolidExpected to be a crystalline solid at standard conditions

The LogP value of 6.32340 indicates that the compound is highly lipophilic, suggesting strong partitioning into lipid phases rather than aqueous environments. This property has implications for its solubility profile and potential biological distribution .

Regulatory Information

Tariff and Tax Information

The compound falls under the following tariff and tax regulations:

ParameterRate
VAT17.0%
Tax rebate rate13.0%
MFN tariff6.5%
General tariff20.0%

These rates may apply to international trade involving this compound, though specific regulations may vary by country and jurisdiction .

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